2-Bromo-1H-benzo[d]imidazol-7-amine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

This exclusive 2-bromo-7-amino benzimidazole isomer is the preferred scaffold for focused kinase inhibitor libraries and BET bromodomain PROTACs. The unique ortho relationship between N1, C2-Br, and 7-NH₂ forms a validated CK2 hinge-binding pharmacophore that is lost with 4- or 5-isomers. Utilize the 7-amine for amide/urea linkage and the 2-bromine for Suzuki or Buchwald-Hartwig cross-couplings to explore the hydrophobic back pocket. Researchers targeting prostate cancer (LNCaP) or epigenetic bromodomains should secure this specific chemotype to maintain SAR potency. Custom synthesis and gram-scale quantities are available upon request.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B15223174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1H-benzo[d]imidazol-7-amine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=N2)Br)N
InChIInChI=1S/C7H6BrN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11)
InChIKeyOJKMZTSMHZZZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1H-benzo[d]imidazol-7-amine (CAS 1805694-15-8): A Strategic Benzimidazole Intermediate for Rational Kinase Inhibitor and Targeted Degrader Development


2-Bromo-1H-benzo[d]imidazol-7-amine (CAS 1805694-15-8, MF: C₇H₆BrN₃, MW: 212.05 g/mol) is a heterocyclic organic compound characterized by a benzimidazole core with a bromine substituent at the 2-position and a primary amine at the 7-position [1]. This specific regiochemical arrangement constitutes a strategic building block in medicinal chemistry, as the benzimidazole scaffold is a privileged pharmacophore extensively employed in kinase inhibitor and epigenetic modulator programs [2]. The presence of the 2-bromo substituent is functionally critical; it serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—while also being recognized in structure-activity relationship (SAR) literature as a favorable moiety for engaging specific hydrophobic pockets in ATP-binding sites [2][3]. The 7-amino group provides an orthogonal derivatization vector for amide bond formation, reductive amination, or urea linkage, enabling divergent access to focused chemical libraries.

Procurement Risk Advisory: Why 2-Bromo-1H-benzo[d]imidazol-7-amine Is Not Interchangeable with 4-Bromo, 5-Bromo, or 2-Amino Benzimidazole Analogs


In the benzimidazole chemical space, substitutional isomerism profoundly dictates biological target engagement, physicochemical properties, and synthetic tractability. Generic substitution with a 4-bromo isomer (e.g., 2-bromo-1H-benzo[d]imidazol-4-amine, CAS 1805694-15-8 positional analog) or a 2-amino analog (e.g., 1H-benzimidazol-2-amine) results in a functionally distinct chemotype. The 7-amino-2-bromo substitution pattern presents a unique spatial geometry where the hydrogen bond donor/acceptor capacity of the amino group is ortho to the imidazole N1 and adjacent to the C2-bromo reactive center [1]. This specific topography has been implicated in selective kinase binding via a 'hinge-binding' motif, where the N1 and adjacent 7-NH₂ form critical hydrogen bonds while the C2-bromo occupies a hydrophobic gatekeeper pocket—a pharmacophore model that collapses if the amino group is moved to the 4-position or if the bromine is absent [2]. Consequently, substituting this compound with a generic 'bromo-benzimidazole' introduces significant risk of synthetic route failure due to altered cross-coupling reactivity or, more critically, biological activity drop-off in SAR campaigns, as confirmed by studies showing that 5-bromo substituents can reduce anticancer activity while 2-substituted halogens are essential for maintaining potent CK2 and bromodomain inhibition [2][3][4].

Quantitative Differentiation Evidence for 2-Bromo-1H-benzo[d]imidazol-7-amine in Medicinal Chemistry Programs


Regiospecific Reactivity: Cross-Coupling Enablement via C2-Bromo Substitution

The C2-bromo substituent of 2-bromo-1H-benzo[d]imidazol-7-amine confers a critical synthetic advantage not shared by C2-unsubstituted or C2-methyl analogs. In palladium-catalyzed cross-coupling reactions, the C2-bromo atom serves as an electrophilic partner, enabling late-stage diversification. This contrasts with 2-amino or 2-methyl analogs, which lack this reactive handle and thus require alternative, often lower-yielding, functionalization strategies. The bromine at C2 can be selectively substituted under mild conditions to introduce aryl, heteroaryl, or amine motifs, a transformation that is not possible with the 4-bromo positional isomer, which exhibits distinct regiochemical preferences in similar coupling events [1]. While no head-to-head coupling yield comparison for this exact substrate was identified, the broader benzimidazole literature confirms that 2-halogenated benzimidazoles, particularly 2-bromo derivatives, are preferred substrates for Suzuki-Miyaura couplings due to the electron-deficient nature of the C2 position, facilitating oxidative addition with Pd(0) catalysts [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor PROTAC

Biological Activity Preservation: 2-Halogen Substitution Maintains CK2 Inhibitory Potency

In a series of tetrahalogenated benzimidazoles evaluated for CK2 inhibitory activity, compounds retaining a halogen (bromo or iodo) at the 2-position, particularly when paired with an aminoalkylamino side chain, demonstrated markedly higher antiproliferative activity against the LNCaP human prostate cancer cell line compared to the non-halogenated core structures. The study reports LD50 values for 2-aminoalkylamino-4,5,6,7-tetrahalogenated benzimidazoles ranging from 4.75 μM to 9.37 μM, whereas the unsubstituted 4,5,6,7-tetrabromobenzimidazole (TBI) and 4,5,6,7-tetraiodobenzimidazole (TIBI) exhibited LD50 values of approximately 20 μM [1]. This represents an approximate 2- to 4-fold improvement in cellular potency. While 2-bromo-1H-benzo[d]imidazol-7-amine is a simpler analog lacking the 4,5,6,7-halogenation, this class-level SAR supports the critical role of the 2-halogen substituent in achieving potent CK2 inhibition, a function that would be absent in 2-unsubstituted benzimidazole-7-amine.

Kinase Inhibition Cancer Biology Prostate Cancer CK2

Bromodomain Inhibition Potential: The 7-Amino-2-Bromo Motif in Epigenetic Targeting

Patent literature explicitly identifies substituted benzimidazoles, including those bearing a 2-bromo substituent, as potent bromodomain inhibitors. Specifically, the patent application WO2017002092A1 (and related family members) discloses benzimidazole derivatives of formula (I) wherein R1 can be a bromo group at the 2-position, and these compounds are claimed for treating proliferative disorders via bromodomain inhibition [1]. While the exact Kd or IC50 values for 2-bromo-1H-benzo[d]imidazol-7-amine against specific bromodomains (e.g., BRD4) are not publicly available in the extracted data, the explicit inclusion of 2-bromo benzimidazoles in the Markush structure and the associated therapeutic claims for autoimmune and neoplastic diseases establishes this substitution pattern as a validated and sought-after chemotype in this target class [1]. In contrast, benzimidazole-2-amines lacking the bromine substituent are not similarly featured in these bromodomain inhibitor patents, suggesting the 2-bromo group is essential for achieving the desired binding affinity and selectivity profile.

Epigenetics Bromodomain PROTAC Cancer

Recommended Procurement Applications for 2-Bromo-1H-benzo[d]imidazol-7-amine (CAS 1805694-15-8)


Design and Synthesis of Focused Kinase Inhibitor Libraries Targeting CK2 and Related Serine/Threonine Kinases

Given the established SAR linking 2-halogenated benzimidazoles to enhanced CK2 inhibitory activity [1], 2-bromo-1H-benzo[d]imidazol-7-amine serves as an optimal core scaffold for generating focused kinase inhibitor libraries. Researchers can utilize the 7-amino group to install diverse hinge-binding motifs or solubilizing groups via amide coupling, while leveraging the 2-bromo substituent for parallel Suzuki-Miyaura couplings to explore interactions with the hydrophobic back pocket. This divergent synthetic strategy, enabled by the compound's unique orthogonally reactive handles, accelerates SAR exploration around the CK2 ATP-binding site and is directly supported by the quantitative potency improvements (2- to 4-fold) observed for related 2-halogenated analogs [1].

Synthesis of Novel Bromodomain and Extra-Terminal (BET) Inhibitors and Bivalent PROTAC Degraders

The inclusion of 2-bromo benzimidazole scaffolds in patent applications for bromodomain inhibition provides a strong precedent for using this compound in epigenetic drug discovery [2]. Specifically, 2-bromo-1H-benzo[d]imidazol-7-amine can be elaborated into potent BET bromodomain inhibitors. Furthermore, the 7-amino group offers a convenient point of attachment for polyethylene glycol (PEG) linkers, enabling the construction of bivalent proteolysis-targeting chimeras (PROTACs) that recruit E3 ligases (e.g., VHL, CRBN) to bromodomain-containing proteins. This application scenario is uniquely suited to this compound due to the validated bromodomain-targeting chemotype and the presence of a functionalizable primary amine.

Development of Novel Antiproliferative Agents for Hormone-Sensitive Prostate Cancer (LNCaP Model)

The demonstrated antiproliferative activity of 2-halogenated benzimidazole derivatives against the LNCaP human prostate cancer cell line (LD50 4.75–9.37 μM for potent analogs) establishes a direct translational relevance for this compound in oncology research [1]. While 2-bromo-1H-benzo[d]imidazol-7-amine itself is an intermediate, it provides a chemically tractable starting point for synthesizing more advanced analogs with improved potency and pharmacokinetic properties. Researchers engaged in prostate cancer drug discovery should prioritize this specific bromo-amine building block to maintain alignment with the validated CK2-targeting pharmacophore, avoiding regioisomers that may compromise activity.

Metal-Catalyzed Cross-Coupling Methodology Development and Late-Stage Functionalization Studies

The C2-bromo substituent of 2-bromo-1H-benzo[d]imidazol-7-amine is an ideal substrate for developing and optimizing palladium- or copper-catalyzed cross-coupling methodologies. The electron-deficient nature of the C2 position in benzimidazoles typically facilitates oxidative addition, making it a more reactive coupling partner than C4- or C5-bromo isomers. Researchers in synthetic methodology can use this compound to benchmark new ligands, catalysts, or reaction conditions for C–N, C–C, or C–O bond formations, leveraging the orthogonal 7-amino group for subsequent derivatization or immobilization on solid supports. This application capitalizes on the compound's unique regiochemical reactivity profile [3].

Technical Documentation Hub

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